Isolariciresinol 9,9'-acetonide
Description
- It has been isolated from the barks of the tree species Pseudolarix kaempferi .
- This compound is known for its antioxidant and anti-inflammatory properties and has been studied for its potential role in preventing and treating various diseases.
Isolariciresinol 9,9’-acetonide: is a natural polyphenolic compound found in various plant sources, including soybeans, flaxseeds, and other legumes.
Properties
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSNQKSYHFYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection and Pretreatment
Isolariciresinol is commonly extracted from lignan-rich plants such as Linum usitatissimum (flaxseed) and Carthamus tinctorius (safflower). The plant material is typically dried, ground into a fine powder, and defatted using non-polar solvents like hexane or petroleum ether to remove lipids.
Solvent Extraction of Isolariciresinol
Polar solvents, including methanol or ethanol-water mixtures (70–80% v/v), are employed to solubilize lignans. Accelerated solvent extraction (ASE) or Soxhlet extraction is used at temperatures ranging from 60°C to 80°C for 6–12 hours. The crude extract is then concentrated under reduced pressure.
Chromatographic Purification
The concentrated extract undergoes purification via column chromatography. Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate mixtures) separates isolariciresinol from other lignans and impurities. High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) confirms purity, typically achieving ≥90% purity for downstream reactions.
Acetonide Formation
The purified isolariciresinol is subjected to acetonide protection to yield the 9,9'-acetonide derivative. This reaction involves refluxing isolariciresinol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or boron trifluoride diethyl etherate (BF₃·Et₂O). The reaction mechanism proceeds via the formation of a cyclic ketal, protecting the vicinal diol groups at positions 9 and 9'.
Representative Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Solvent | Anhydrous acetone |
| Catalyst | p-TsOH (0.1–1.0 equiv) |
| Temperature | 40–60°C |
| Reaction Time | 4–12 hours |
| Workup | Neutralization, extraction, evaporation |
The product is purified via recrystallization (e.g., using methanol:water mixtures) or flash chromatography, yielding this compound with ≥85% purity.
Total Synthesis Approaches
Total synthesis offers an alternative route, particularly when natural sources are scarce or inconsistent. This method involves constructing the lignan skeleton de novo, followed by acetonide protection.
Lignan Skeleton Construction
The synthesis begins with the preparation of the dibenzylbutyrolactone core, common to many lignans. A representative strategy involves:
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Aldol Condensation : Coupling of two cinnamaldehyde derivatives to form a diarylpropanoid intermediate.
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Oxidative Coupling : Using silver oxide (Ag₂O) or manganese(III) acetate to dimerize coniferyl alcohol analogs into the lignan framework.
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Lactonization : Intramolecular esterification to form the γ-butyrolactone ring.
Selective Hydroxylation and Methoxylation
The intermediate undergoes regioselective hydroxylation and methoxylation to introduce substituents at positions 3, 4, and 5. Enzymatic methods (e.g., laccase-mediated oxidation) or chemical oxidants (e.g., DDQ) are employed to achieve stereochemical control.
Acetonide Protection
The final step mirrors the natural derivatization process, with acetone and acid catalysts forming the acetonide. Anhydrous conditions and molecular sieves are often used to drive the reaction to completion.
Synthetic Yield Optimization
| Factor | Impact on Yield |
|---|---|
| Catalyst Choice | BF₃·Et₂O improves rate vs. p-TsOH |
| Solvent Purity | Anhydrous acetone critical |
| Temperature Control | 50°C optimal for kinetics |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Natural Derivatization | 60–75 | 85–90 | Limited by plant source |
| Total Synthesis | 40–55 | 90–95 | Highly scalable |
Economic and Environmental Considerations
-
Natural Derivatization : Lower chemical input but dependent on plant availability.
-
Total Synthesis : Higher resource consumption but ensures supply chain stability.
Chemical Reactions Analysis
- Isolariciresinol 9,9’-acetonide can undergo various chemical reactions due to its polyphenolic structure.
- Common types of reactions include oxidation, reduction, and substitution.
- Specific reagents and conditions used in these reactions would depend on the desired modifications.
- The major products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Pharmacological Properties
Isolariciresinol 9,9'-acetonide exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Antioxidant Activity : Research indicates that isolariciresinol derivatives possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is particularly relevant in conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
- Anti-Cancer Effects : Studies have shown that lignans, including isolariciresinol derivatives, can inhibit the proliferation of cancer cells. They may induce apoptosis (programmed cell death) in various cancer cell lines, suggesting a potential role in cancer therapy .
- Anti-Inflammatory Properties : Isolariciresinol has been associated with reduced inflammation markers in vitro and in vivo. This property could be beneficial for treating inflammatory diseases and conditions .
Therapeutic Uses
The therapeutic applications of this compound are diverse:
- Cardiovascular Health : The compound has been studied for its ability to lower blood pressure and improve endothelial function. It protects against endothelial cell apoptosis induced by oxidative stress, which is crucial for maintaining vascular health .
- Diabetes Management : Some studies suggest that lignans can improve insulin sensitivity and glucose metabolism, making them potential candidates for managing diabetes .
- Neuroprotection : There is emerging evidence supporting the neuroprotective effects of isolariciresinol derivatives against neurodegenerative diseases. The antioxidant properties may play a critical role in protecting neuronal cells from damage .
Health Benefits
The consumption of foods rich in lignans, including those containing this compound, has been linked to several health benefits:
- Cancer Prevention : Epidemiological studies suggest that dietary lignans may reduce the risk of hormone-related cancers by modulating estrogen metabolism and exhibiting anti-carcinogenic properties .
- Cardiovascular Disease Risk Reduction : Regular intake of lignans has been associated with lower cholesterol levels and improved heart health markers. The mechanisms involve antioxidant effects and modulation of lipid metabolism .
- Metabolic Syndrome Management : Lignans may help manage components of metabolic syndrome, including obesity and insulin resistance, due to their effects on lipid profiles and glucose metabolism .
Case Studies
Several case studies have highlighted the applications of this compound:
- Endothelial Cell Protection :
- Cancer Cell Line Studies :
- Animal Models for Diabetes :
Mechanism of Action
- The exact mechanism by which Isolariciresinol 9,9’-acetonide exerts its effects is not fully understood.
- It likely interacts with cellular pathways related to oxidative stress and inflammation due to its antioxidant properties.
Comparison with Similar Compounds
- While Isolariciresinol 9,9’-acetonide is unique in its structure, it belongs to a class of compounds known as lignans.
- Other similar compounds include secoisolariciresinol diglucoside (CAS No. 148244-82-0) and isotaxiresinol (CAS No. 26194-57-0).
Biological Activity
Isolariciresinol 9,9'-acetonide is a lignan derivative that has garnered attention for its potential biological activities. This compound is structurally related to isolariciresinol, which is known for various health benefits. The acetonide modification may influence its biological properties, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
This compound is characterized by the presence of an acetonide group, which alters its chemical behavior compared to its parent compound. This modification can enhance solubility and stability, potentially affecting its bioactivity. The compound's structure can be represented as follows:
Biological Activities
1. Antioxidant Properties:
Research indicates that lignans, including isolariciresinol derivatives, exhibit significant antioxidant activity. This property is crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.
2. Antitumor Effects:
Isolariciresinol and its derivatives have been studied for their antitumor potential. For instance, a study on Linum usitatissimum (flaxseed) highlighted the role of lignans in inhibiting tumor growth through modulation of key signaling pathways such as AKT1 and JUN . this compound may share similar mechanisms due to its structural relationship.
3. Cardiovascular Protection:
In vitro studies have demonstrated that lignans can protect endothelial cells from oxidative damage. For example, MWS-19 (a related compound) was shown to mitigate hydrogen peroxide-induced apoptosis in human umbilical vein endothelial cells (HUVECs) via the PI3K/Akt signaling pathway . This suggests that this compound could potentially offer cardiovascular benefits.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Activity in Ovarian Cancer
A comprehensive study utilized network pharmacology to analyze the effects of various phytochemicals from Linum usitatissimum, including lignans like isolariciresinol. The findings suggested that these compounds could suppress ovarian cancer cell proliferation by targeting specific proteins involved in tumor growth .
Case Study 2: Endothelial Cell Protection
In an experiment involving HUVECs exposed to oxidative stress, MWS-19 demonstrated protective effects against apoptosis induced by hydrogen peroxide. The study elucidated the underlying mechanisms involving the PI3K/Akt pathway, indicating potential therapeutic applications for cardiovascular diseases .
Q & A
Q. What are the key structural and physicochemical properties of Isolariciresinol 9,9'-acetonide, and how do they influence experimental design?
this compound is a lignan derivative classified as a 9,9'-dihydroxyaryltetrahydronaphthalene with a molecular formula of C₂₂H₂₆O₆ and a molecular weight of 386.438 g/mol . Key properties include a density of 1.2 g/cm³, boiling point of 570.3°C, and moderate solubility in organic solvents. These properties necessitate careful solvent selection for synthesis and purification (e.g., using DMSO for solubility studies) . Structural confirmation requires spectral analysis (NMR, HRMS) to resolve stereochemical ambiguity, as lignans often exhibit isomerism .
Q. What methodologies are recommended for detecting and quantifying this compound in plant extracts?
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is the gold standard. For example, reverse-phase C18 columns with acetonitrile/water gradients can separate lignan analogs . Calibration curves using certified reference standards (e.g., CAS 252333-72-5) are critical for quantification, with validation parameters including linearity (R² > 0.99), LOD/LOQ, and recovery rates .
Q. How can researchers ensure the stability of this compound during experimental storage?
Stability is influenced by temperature, light, and humidity. Store lyophilized samples at -20°C in amber vials under inert gas (N₂ or Ar). Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly at the acetonide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?
Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. For example, diastereomeric impurities from racemic synthetic routes may alter pharmacological outcomes . Mitigation strategies include:
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?
Use isotope-labeled tracers (e.g., ¹³C or ²H) to track metabolic fate in model organisms. For example, administer ¹³C-labeled compound via oral gavage and analyze metabolites in plasma/urine using LC-HRMS. Pair this with knockout models (e.g., CYP450 enzymes) to identify key metabolic enzymes .
Q. How can computational models enhance the study of this compound’s molecular interactions?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to targets like estrogen receptors or antioxidant enzymes. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd) .
Q. What strategies address low yields in the synthetic preparation of this compound?
Optimize acetonide protection/deprotection steps using BF₃·Et₂O as a catalyst. Monitor reaction progress via TLC (CH₂Cl₂:MeOH 9:1) and employ column chromatography with silica gel 60 for purification. Consider microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How should researchers interpret conflicting data on the compound’s antioxidant vs. pro-oxidant effects?
Context-dependent behavior is common. Design dose-response studies (0.1–100 µM) in multiple cell lines (e.g., HepG2, RAW264.7) under varying oxidative stress conditions (H₂O₂, LPS). Measure ROS levels (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) to delineate dual roles .
Methodological Best Practices
- Spectral Analysis : Use 2D NMR (HSQC, HMBC) to assign protons/carbons in complex lignan structures .
- Bioassay Controls : Include positive controls (e.g., quercetin for antioxidant assays) and vehicle controls to exclude solvent artifacts .
- Data Reprodubility : Adhere to ARRIVE guidelines for in vivo studies and report SEM/standard deviations for n ≥ 3 replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
